molecular formula C14H16N2O3S B5867100 N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide

N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B5867100
M. Wt: 292.36 g/mol
InChI Key: KFTLMBGJFKKROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide, also known as 4-MA, is a sulfonamide drug that has been widely used in scientific research for its potential therapeutic effects. The compound was first synthesized in the 1950s and has since been studied extensively for its mechanism of action and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Research has shown that N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide can inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body.
Biochemical and Physiological Effects:
Studies have shown that N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide can have a number of biochemical and physiological effects in the body. These include the inhibition of carbonic anhydrase activity, the reduction of inflammation, and the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide in lab experiments is its low toxicity and high solubility in water and other polar solvents. However, one limitation is that the compound can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research involving N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide. One area of interest is the potential use of N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide as a therapeutic agent for the treatment of cancer and inflammation. Another area of interest is the development of new synthesis methods for N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide and its potential applications in various fields of research.

Synthesis Methods

The synthesis of N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 4-amino-2-methoxyaniline in the presence of a base such as sodium carbonate. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide has been studied extensively for its potential therapeutic effects in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Research has shown that N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-3-6-12(7-4-10)20(17,18)16-13-8-5-11(15)9-14(13)19-2/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTLMBGJFKKROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.